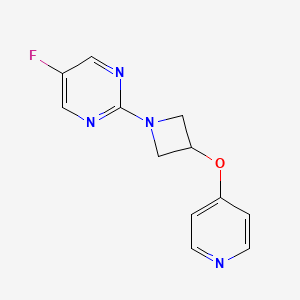
5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine is a fluorinated heterocyclic compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the compound imparts distinct electronic and steric effects, making it a valuable molecule for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine typically involves the formation of the pyrimidine ring followed by the introduction of the fluorine atom and the azetidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a fluorinated reagent can yield the desired fluoropyridine intermediate, which can then be further functionalized to introduce the azetidine group .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Applications De Recherche Scientifique
5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. For instance, the compound may inhibit enzymes involved in DNA synthesis, thereby exerting cytotoxic effects on cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
Fluoropyridines: Compounds with similar fluorine substitution patterns but different biological activities.
Fluoropyrimidines: A class of compounds with diverse applications in medicinal chemistry.
Uniqueness
5-Fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine is unique due to its specific combination of a fluorinated pyrimidine ring and an azetidine moiety. This structure imparts distinct electronic properties and potential biological activities that differentiate it from other fluorinated compounds .
Propriétés
IUPAC Name |
5-fluoro-2-(3-pyridin-4-yloxyazetidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O/c13-9-5-15-12(16-6-9)17-7-11(8-17)18-10-1-3-14-4-2-10/h1-6,11H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSAYZNRCWWXFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)F)OC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
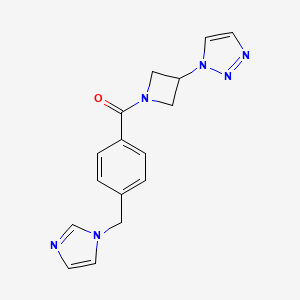
![3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2377631.png)
![2-phenoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2377632.png)
![7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2377633.png)
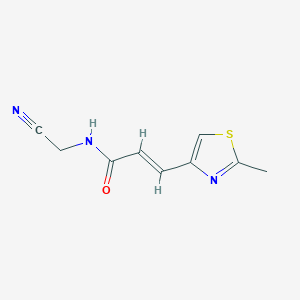
![8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2377638.png)
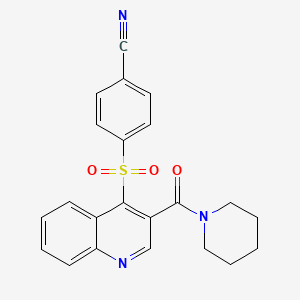
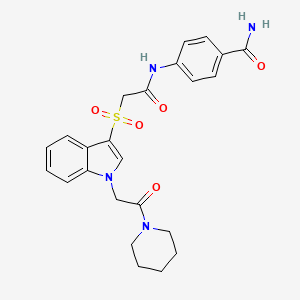
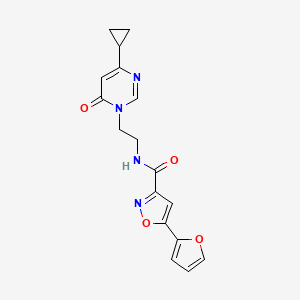
![N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377645.png)
![N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377647.png)

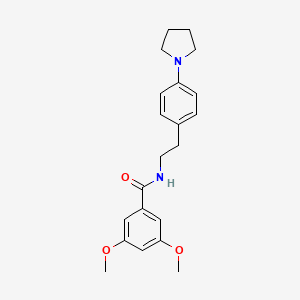
![4-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2377652.png)
